molecular formula C23H28FN3O3 B2608215 N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-62-2

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No. B2608215
M. Wt: 413.493
InChI Key: DQACSSAWCJIFCV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and spectral data.


Scientific Research Applications

Compulsive Food Consumption and Binge Eating

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats

Research has identified the significant role of orexin (OX) receptors in modulating behaviors related to feeding, arousal, stress, and drug abuse. Compulsive food seeking and intake, akin to drug abuse motivations, can be influenced by OX receptors. The study evaluated the effects of selective OX1R antagonists, including GSK1059865 and SB-649868, in a binge eating (BE) model. These antagonists were found to selectively reduce BE for highly palatable food without affecting standard food intake, highlighting a potential pharmacological treatment avenue for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Methodologies and Chemical Analysis

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides

This study presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. The methodology facilitates the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offering a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, thereby contributing to the broader application of similar compounds in synthetic chemistry (Mamedov et al., 2016).

Pharmacokinetics and Drug Metabolism

Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats

A study focused on S-1, a potent selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats. This research is crucial for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in biological systems. The study identified numerous metabolites, providing insights into the compound's metabolic pathways and potential implications for human therapeutic applications (Wu et al., 2006).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-17-9-10-19(15-20(17)24)26-23(29)22(28)25-11-5-6-12-27-13-14-30-21(16-27)18-7-3-2-4-8-18/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACSSAWCJIFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

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